molecular formula C14H20N2O2 B15233405 (S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine

Cat. No.: B15233405
M. Wt: 248.32 g/mol
InChI Key: GXCQIJGEQHNCAU-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine is a complex organic compound belonging to the class of pyrrolobenzodiazepines. These compounds are known for their tricyclic structure, which includes a substituted aromatic A ring, a diazepine B ring, and a pyrrolidine C ring . The unique structure of this compound contributes to its diverse biological activities, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

(S)-7,8-Dimethoxy-2,3,5,10,11,11A-hexahydro-1H-benzo[E]pyrrolo[1,2-A][1,4]diazepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include Rh(III) catalysts, Pd catalysts, and ethyl 2-bromo-2,2-difluoroacetate . Major products formed from these reactions include difluoroalkylated pyrrolobenzodiazepine derivatives .

Mechanism of Action

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

(6aS)-2,3-dimethoxy-6,6a,7,8,9,11-hexahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine

InChI

InChI=1S/C14H20N2O2/c1-17-13-6-10-9-16-5-3-4-11(16)8-15-12(10)7-14(13)18-2/h6-7,11,15H,3-5,8-9H2,1-2H3/t11-/m0/s1

InChI Key

GXCQIJGEQHNCAU-NSHDSACASA-N

Isomeric SMILES

COC1=C(C=C2C(=C1)CN3CCC[C@H]3CN2)OC

Canonical SMILES

COC1=C(C=C2C(=C1)CN3CCCC3CN2)OC

Origin of Product

United States

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